4-Morpholineacetic acid, 1,1-dimethylethyl ester

Overview

Description

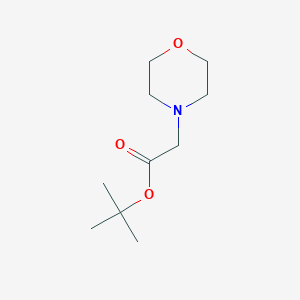

4-Morpholineacetic acid, 1,1-dimethylethyl ester is an organic compound with the molecular formula C10H19NO3 It is a derivative of morpholine and acetic acid, featuring a tert-butyl ester group

Mechanism of Action

Target of Action

Tert-Butyl 2-morpholinoacetate, also known as Tert-butyl 2-morpholin-4-ylacetate or 4-Morpholineacetic acid, 1,1-dimethylethyl ester, is a complex compoundCompounds with a tert-butyl group have been found to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These targets play crucial roles in various biological processes, including protein synthesis, glycolysis, protein maturation, and calcium signaling .

Mode of Action

Compounds containing a tert-butyl group are known for their unique reactivity patterns . They are often used in chemical transformations due to their excellent stability against various nucleophiles and reducing agents .

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . It’s worth noting that the exact pathways would depend on the specific targets and the biological context in which the compound is used.

Pharmacokinetics

Compounds with a tert-butyl group are known for their excellent stability, which could potentially influence their bioavailability .

Result of Action

Based on the known targets of compounds with a tert-butyl group, it can be inferred that the compound could potentially influence protein synthesis, glycolysis, protein maturation, and calcium signaling .

Action Environment

The action, efficacy, and stability of Tert-Butyl 2-morpholinoacetate can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, temperature, and the specific biological context in which the compound is used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineacetic acid, 1,1-dimethylethyl ester typically involves the esterification of 4-Morpholineacetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineacetic acid, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

4-Morpholineacetic acid, 1,1-dimethylethyl ester has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

Medicine: Investigated for its potential as a drug precursor or as a component in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

- 4-Morpholineacetic acid, methyl ester

- 4-Morpholineacetic acid, ethyl ester

- 4-Morpholineacetic acid, isopropyl ester

Uniqueness

4-Morpholineacetic acid, 1,1-dimethylethyl ester is unique due to its tert-butyl ester group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Biological Activity

4-Morpholineacetic acid, 1,1-dimethylethyl ester (CAS No. 88217-68-9) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its morpholine ring and an acetic acid moiety. The chemical structure can be represented as follows:

This compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.

The biological activity of this compound is attributed to its interactions with various biological targets:

- GABA Receptor Modulation : Similar compounds have been shown to interact with GABA receptors, influencing neurotransmission and potentially exhibiting anxiolytic effects .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that this compound exhibits antibacterial properties against a range of pathogens.

- Anticancer Potential : Preliminary research indicates that it may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various animal models.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death.

Case Study 3: Anti-inflammatory Activity

In a rodent model of inflammation, administration of the compound resulted in a marked decrease in swelling and pain response. Cytokine assays indicated a reduction in TNF-alpha and IL-6 levels post-treatment.

Properties

IUPAC Name |

tert-butyl 2-morpholin-4-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-11-4-6-13-7-5-11/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTYDUYMAJETOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439960 | |

| Record name | 4-Morpholineacetic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88217-68-9 | |

| Record name | 4-Morpholineacetic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.